molecular formula C17H19NO3S2 B12128061 (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12128061
M. Wt: 349.5 g/mol
InChI Key: ZMPAQMAOTMUSOH-GDNBJRDFSA-N
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Description

The compound (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a Z-configured arylidene substituent at position 3. Key structural features include:

  • Cyclopentyl group at position 3, contributing to hydrophobicity and steric effects.
  • 2,5-Dimethoxybenzylidene moiety at position 5, influencing electronic properties and binding interactions.

This compound is hypothesized to exhibit biological activity against protein kinases (e.g., DYRK1A) and tumor cell lines, though specific data for this derivative remain underexplored. Its design aligns with structure-activity relationship (SAR) principles for thiazolidinone-based inhibitors .

Properties

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO3S2/c1-20-13-7-8-14(21-2)11(9-13)10-15-16(19)18(17(22)23-15)12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3/b15-10-

InChI Key

ZMPAQMAOTMUSOH-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

Biological Activity

(5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H21NO3S2
  • Molecular Weight : 363.49 g/mol
  • Structure : The compound features a thiazolidinone core with cyclopentyl and dimethoxybenzylidene substituents.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies indicate that derivatives of thiazolidinones exhibit neuroprotective effects in models of ischemic stroke. For instance, related compounds have shown significant reductions in infarct volume and improvements in neurological deficits when administered post-ischemia .
    • Mechanistically, these compounds may inhibit cathepsin B activation, thereby reducing apoptosis and necrosis in neuronal cells .
  • Antioxidant Activity :
    • Thiazolidinone derivatives have demonstrated antioxidant properties, which can mitigate oxidative stress in various cellular models. This activity is crucial for protecting against cellular damage in neurodegenerative diseases.
  • Anticancer Potential :
    • Some thiazolidinone derivatives are being explored for their anticancer properties. They have shown cytotoxic effects against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

The biological activity of (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in apoptosis and inflammation.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and proliferation, particularly in neuronal cells during ischemic events.

Case Studies

  • Ischemic Stroke Model :
    • In a rat model of permanent middle cerebral artery occlusion (pMCAO), administration of thiazolidinone derivatives resulted in decreased infarct size and improved functional recovery . The treatment was effective even when administered up to 6 hours post-injury.
  • Cancer Cell Lines :
    • Research has shown that certain thiazolidinone derivatives exhibit selective cytotoxicity against breast cancer and leukemia cell lines. These findings suggest a promising avenue for further drug development targeting specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectionReduced infarct volume; improved neurological function
AntioxidantDecreased oxidative stress markers
AnticancerCytotoxic effects on cancer cell lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name R<sup>3</sup> Substituent Arylidene Substituent Molecular Formula Molecular Weight Key Features
Target Compound: (5Z)-3-cyclopentyl-5-(2,5-dimethoxybenzylidene)-2-thioxo-... Cyclopentyl 2,5-Dimethoxybenzylidene C20H20N2O3S2 ~408.5 Moderate hydrophobicity, Z-configuration
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-... 3-Chloro-4-methylphenyl 2,5-Dimethoxybenzylidene C19H16ClNO3S2 405.9 Enhanced halogen interactions, higher polarity
(5Z)-3-cyclopentyl-5-(3,4,5-trimethoxybenzylidene)-2-thioxo-... Cyclopentyl 3,4,5-Trimethoxybenzylidene C21H22N2O4S2 ~438.5 Increased methoxy groups, improved solubility
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) H (unsubstituted) 4-Hydroxybenzylidene C10H7NO2S2 237.3 Polar hydroxyl group, high DYRK1A inhibition (IC50 = 0.028 µM)
(5Z)-5-(2-Methoxybenzylidene)-3-phenyl-2-thioxo-... (I) Phenyl 2-Methoxybenzylidene C17H13NO2S2 327.4 Methoxy at ortho position, moderate cytotoxicity

Key Observations :

  • Substituent Effects: R<sup>3</sup> Groups: Cyclopentyl (target compound) vs. aryl (e.g., phenyl or chlorophenyl) substituents modulate steric bulk and lipophilicity. Cyclopentyl may enhance membrane permeability compared to aromatic groups . Arylidene Moieties: The 2,5-dimethoxy configuration balances electron-donating effects and steric hindrance. Analogs with 3,4,5-trimethoxy (higher electron density) or hydroxy groups (hydrogen-bond donors) show divergent bioactivity .

Physicochemical Data :

  • Melting Points : Cyclopentyl derivatives (e.g., target compound) generally exhibit higher melting points (>250°C) due to rigid structure, whereas phenyl-substituted analogs (e.g., Compound I) melt at lower temperatures (~180–200°C) .
  • Solubility : Methoxy groups enhance aqueous solubility; the 3,4,5-trimethoxy analog may outperform the 2,5-dimethoxy derivative in polar solvents .

Key Findings :

  • DYRK1A Inhibition: Hydroxy-substituted analogs (e.g., 3e) exhibit nanomolar potency, likely due to hydrogen bonding with kinase active sites. Methoxy groups (as in the target compound) may reduce affinity but improve metabolic stability .
  • Cytotoxicity: Low cytotoxicity is a hallmark of this class; LJ001 (structurally distinct but with a thiazolidinone core) shows safety up to 25 µM .

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